molecular formula C9H10FNO4 B1441500 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene CAS No. 1092496-30-4

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene

Cat. No. B1441500
M. Wt: 215.18 g/mol
InChI Key: LDXTVXADCWVQIW-UHFFFAOYSA-N
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Description

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene is a unique chemical compound. However, Sigma-Aldrich, a leading chemical supplier, does not provide analytical data for this product1. The buyer assumes responsibility to confirm product identity and/or purity1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene. However, fluorine-containing benzimidazoles, which are structurally similar, have been synthesized and studied for their biological activity2.



Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene is not readily available in the search results. However, the empirical formula is given as C9H10FNO41.



Chemical Reactions Analysis

Specific chemical reactions involving 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not readily available in the search results.


Scientific Research Applications

Synthesis and Structural Analysis

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, demonstrating the feasibility of introducing fluoro and nitro groups into methoxybenzene derivatives. The structural characterization included X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR, indicating the compound's utility in advanced materials research and chemical synthesis methodologies (Sweeney et al., 2018).

Molecular Ordering and Liquid Crystals

  • A study on smectogenic compounds , including 3-[2-(perflurooctyl) ethoxy] nitrobenzene (FLUORO1) , used quantum mechanics and computer simulation to analyze molecular ordering. This research highlights the potential of fluoro-nitrobenzene derivatives in the design and understanding of liquid crystal displays, which could be extrapolated to the application of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene in similar contexts (Ojha & Pisipati, 2003).

Chemical Reactions and Mechanisms

  • The ortho-dehydrophenoxy anion study, while not directly related, showcases the intriguing reactions fluoro and methoxy benzene derivatives can undergo, including proton transfer and anion addition to benzyne triple bonds. This indicates a broad range of chemical reactivity for compounds with similar structures, suggesting possible research applications in synthetic chemistry and reaction mechanism studies (Dahlke & Kass, 1992).

Density Functional Theory (DFT) Studies

  • Research involving the density functional theory study of internal rotational barriers of aromatic nitro compounds, including fluoro-nitrobenzene derivatives, provides insights into their electronic properties. Such studies are crucial for designing materials with specific electronic and photonic properties, hinting at potential applications in materials science (Chen & Chieh, 2002).

Photolabeling and Chromatography

  • The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole for the high-performance liquid chromatography of amino acids suggests potential applications of similar fluorinated nitrobenzene derivatives in analytical chemistry, specifically in sensitive detection methods (Watanabe & Imai, 1981).

Safety And Hazards

The safety and hazards associated with 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not readily available in the search results.


Future Directions

The future directions of research or applications involving 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene are not readily available in the search results.


Please note that this is a high-level analysis based on the available information. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

4-fluoro-1-(2-methoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXTVXADCWVQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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